1-ethyl-1H-indole-4-carbaldehyde
Overview
Description
1-ethyl-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of 1-ethyl-1H-indole-4-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-indole-4-carbaldehyde is represented by the empirical formula C11H11NO . The molecular weight is 173.21100 .Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
1-ethyl-1H-indole-4-carbaldehyde has a density of 1.08g/cm3 . Its boiling point is 327.7ºC at 760 mmHg . The flash point is 152ºC .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Summary : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . They show various biologically vital properties .
- Methods : The application involves the synthesis of indole derivatives and their incorporation into medicinal molecules . This process involves various chemical reactions, including electrophilic substitution .
- Results : The use of indole derivatives in medicine has shown promising results in the treatment of various disorders .
Application in Synthesis of Alkaloids
- Field : Organic Chemistry .
- Summary : Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are organic compounds of plant origin and have a wide range of pharmacological activities.
- Methods : The process involves the construction of indoles as a moiety in selected alkaloids . This is achieved through various chemical reactions.
- Results : The synthesis of indole derivatives has led to the production of various alkaloids with significant biological activities .
Safety And Hazards
Future Directions
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1-ethylindole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESIMZUTFUYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589403 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indole-4-carbaldehyde | |
CAS RN |
894852-86-9 | |
Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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